molecular formula C14H23NO B3841038 N,N-diethyl-3-(3-methylphenoxy)propan-1-amine

N,N-diethyl-3-(3-methylphenoxy)propan-1-amine

Cat. No.: B3841038
M. Wt: 221.34 g/mol
InChI Key: RHFIOMSEPXMKDB-UHFFFAOYSA-N
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Description

N,N-diethyl-3-(3-methylphenoxy)propan-1-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a diethylamino group attached to a propan-1-amine backbone, with a 3-methylphenoxy substituent on the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-3-(3-methylphenoxy)propan-1-amine typically involves the reaction of 3-methylphenol with 3-chloropropan-1-amine in the presence of a base, followed by alkylation with diethylamine. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-diethyl-3-(3-methylphenoxy)propan-1-amine can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as halides or alkoxides; reactions may require the presence of a base or catalyst.

Major Products Formed:

  • Oxidized derivatives (e.g., N-oxides)
  • Reduced amine derivatives
  • Substituted amine products

Scientific Research Applications

Chemistry: N,N-diethyl-3-(3-methylphenoxy)propan-1-amine is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound can be used as a probe to study the interactions of amines with biological macromolecules. It may also serve as a building block for the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its amine functionality can be exploited to develop drugs with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including surfactants, polymers, and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-diethyl-3-(3-methylphenoxy)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The diethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

  • N,N-dimethyl-3-(3-methylphenoxy)propan-1-amine
  • N,N-diethyl-3-(4-methylphenoxy)propan-1-amine
  • N,N-diethyl-3-(3-chlorophenoxy)propan-1-amine

Comparison: N,N-diethyl-3-(3-methylphenoxy)propan-1-amine is unique due to the presence of the 3-methylphenoxy substituent, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in research and industry.

Properties

IUPAC Name

N,N-diethyl-3-(3-methylphenoxy)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-4-15(5-2)10-7-11-16-14-9-6-8-13(3)12-14/h6,8-9,12H,4-5,7,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFIOMSEPXMKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCOC1=CC=CC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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